
1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, also known as fluoro-methoxy-methyl-phenyl-ketone, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is a derivative of phenyl-ketone and contains a fluorine atom, which has been shown to increase the potency and selectivity of drugs.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, involves the binding of the compound to the active site of the targeted enzyme, leading to the formation of a stable enzyme-inhibitor complex. This complex prevents the enzyme from carrying out its normal function, leading to the accumulation of neurotransmitters and the subsequent improvement of neurological symptoms.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, are dependent on the specific enzyme that is targeted. For example, inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in cognitive function and memory. Inhibition of monoamine oxidase leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and emotion.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, in lab experiments include its potent inhibitory activity, high selectivity, and ease of synthesis. However, the compound may have limitations in terms of its solubility and stability, which may affect its performance in certain assays.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-. These include the synthesis of analogs with improved properties, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its potential as a scaffold for the development of new drugs.
In conclusion, 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, is a novel compound with significant potential in drug discovery and medicinal chemistry. Its potent inhibitory activity against several enzymes, high selectivity, and ease of synthesis make it an attractive candidate for further research and development.
Synthesemethoden
The synthesis of 1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, involves the reaction of 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-propan-1-one with a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl-, has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition has been linked to the treatment of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
CAS-Nummer |
187838-07-9 |
|---|---|
Produktname |
1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl- |
Molekularformel |
C11H13FO3 |
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H13FO3/c1-11(12,10(14)15-2)9(13)8-6-4-3-5-7-8/h3-7,10,14H,1-2H3 |
InChI-Schlüssel |
YHOZXUMZFSCQBD-UHFFFAOYSA-N |
SMILES |
CC(C(O)OC)(C(=O)C1=CC=CC=C1)F |
Kanonische SMILES |
CC(C(O)OC)(C(=O)C1=CC=CC=C1)F |
Synonyme |
1-Propanone, 2-fluoro-3-hydroxy-3-methoxy-2-methyl-1-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



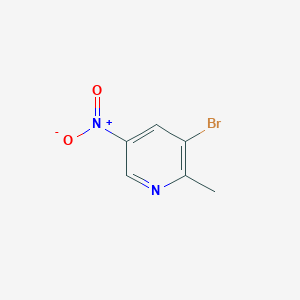
![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)
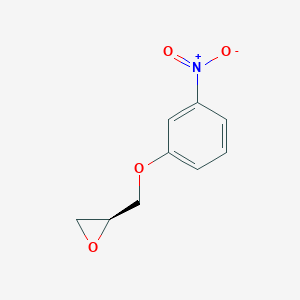
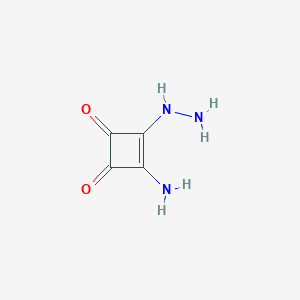
![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)
![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)
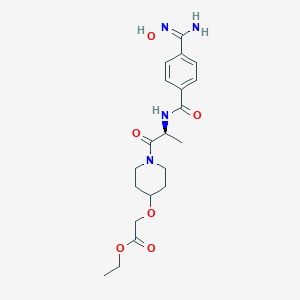
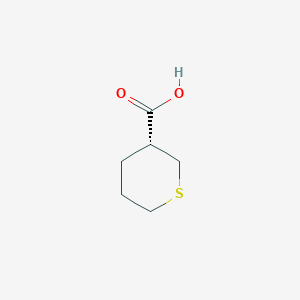
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)
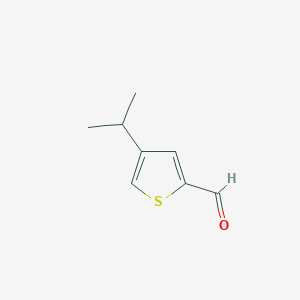
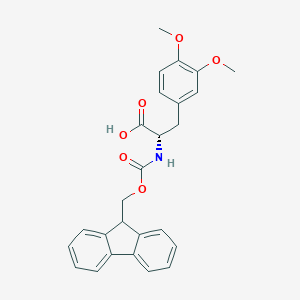
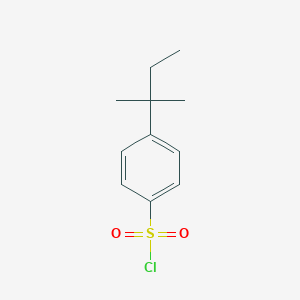
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)